![molecular formula C15H22BrNO2 B5061989 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5061989.png)
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol, also known as J147, is a synthetic compound that has shown potential as a treatment for Alzheimer's disease. The compound was first developed by a team of researchers at the Salk Institute for Biological Studies in La Jolla, California. Since its discovery, J147 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is not fully understood. However, it is believed that the compound works by targeting multiple pathways involved in the development and progression of Alzheimer's disease. 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. In animal studies, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase the production of neurotrophic factors and reduce the production of amyloid beta.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is that it has shown promising results in animal studies. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for therapeutic use.
Orientations Futures
There are a number of potential future directions for research on 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for therapeutic use. Finally, future research could explore the potential of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for the treatment of other neurodegenerative diseases.
Méthodes De Synthèse
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is synthesized through a multi-step process that begins with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with nitromethane to produce a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-bromo-2,6-dimethoxyphenol to produce 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol.
Applications De Recherche Scientifique
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been the subject of numerous scientific studies, which have explored its potential as a treatment for Alzheimer's disease. In animal studies, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings suggest that 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol may be a promising therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
4-bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)6-14(19-3)15(12)18/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBQBLBDYGNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C(=CC(=C2)Br)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5061908.png)
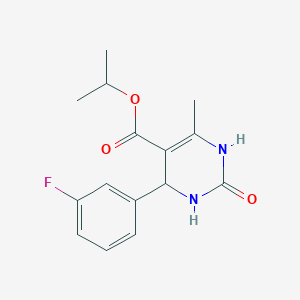
![4-({4-(methoxycarbonyl)-5-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-ylidene}methyl)benzoic acid](/img/structure/B5061918.png)


![3-(1-naphthyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5061956.png)
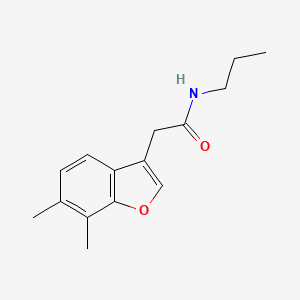
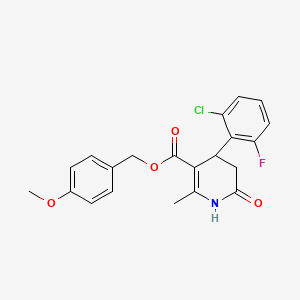

![sec-butyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5061991.png)
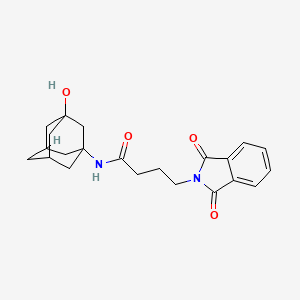
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)
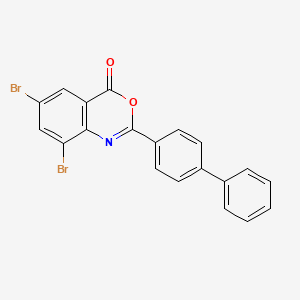
![N-(2,6-dimethylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5062012.png)